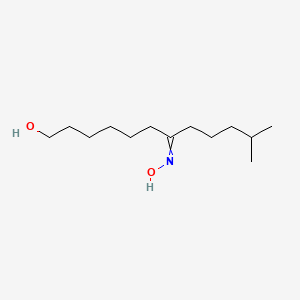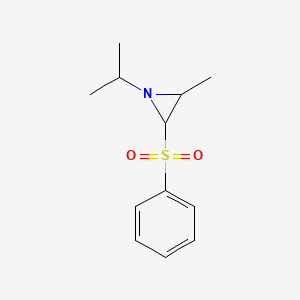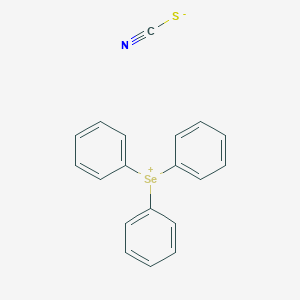
1,1-Diethoxy-3-ethyl-3-hydroxypent-4-yn-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diethoxy-3-ethyl-3-hydroxypent-4-yn-2-one is an organic compound with the molecular formula C10H18O4 It is a derivative of pentynone, characterized by the presence of ethoxy and hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diethoxy-3-ethyl-3-hydroxypent-4-yn-2-one typically involves the reaction of ethyl acetoacetate with ethyl vinyl ether in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of steps including condensation, cyclization, and hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Diethoxy-3-ethyl-3-hydroxypent-4-yn-2-one undergoes various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The ethoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 1,1-Diethoxy-3-ethyl-3-oxopent-4-yn-2-one.
Reduction: Formation of 1,1-Diethoxy-3-ethylpent-4-en-2-one or 1,1-Diethoxy-3-ethylpentan-2-one.
Substitution: Formation of derivatives with various functional groups replacing the ethoxy groups.
Applications De Recherche Scientifique
1,1-Diethoxy-3-ethyl-3-hydroxypent-4-yn-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-Diethoxy-3-ethyl-3-hydroxypent-4-yn-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ethoxy groups play a crucial role in its reactivity and binding affinity. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Diethoxy-3-phenylpropan-2-one
- 1,1-Diethoxy-3-(4-hydroxyphenyl)propan-2-one
Comparison
1,1-Diethoxy-3-ethyl-3-hydroxypent-4-yn-2-one is unique due to the presence of the alkyne group, which imparts distinct chemical properties and reactivity. In contrast, similar compounds like 1,1-Diethoxy-3-phenylpropan-2-one and 1,1-Diethoxy-3-(4-hydroxyphenyl)propan-2-one lack the alkyne group and exhibit different reactivity patterns and applications.
Propriétés
Numéro CAS |
63864-41-5 |
|---|---|
Formule moléculaire |
C11H18O4 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
1,1-diethoxy-3-ethyl-3-hydroxypent-4-yn-2-one |
InChI |
InChI=1S/C11H18O4/c1-5-11(13,6-2)9(12)10(14-7-3)15-8-4/h1,10,13H,6-8H2,2-4H3 |
Clé InChI |
JLWLRCILHLKYOC-UHFFFAOYSA-N |
SMILES canonique |
CCC(C#C)(C(=O)C(OCC)OCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![S-[4-Chloro-3-hydroxy-2-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]-L-cysteine](/img/structure/B14510256.png)
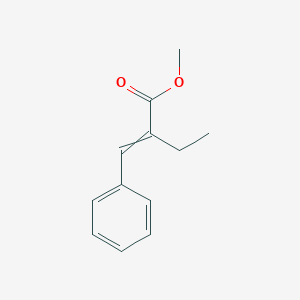


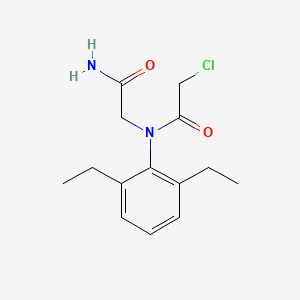

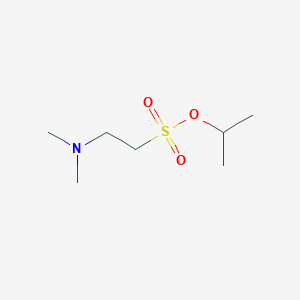
![N,N'-[Oxybis(methylene)]diformamide](/img/structure/B14510279.png)
